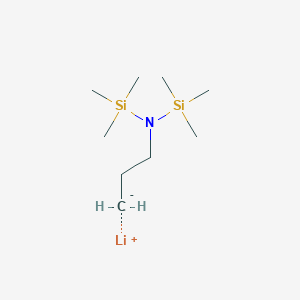
lithium;N,N-bis(trimethylsilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lithium bis(trimethylsilyl)amide can be synthesized by the deprotonation of bis(trimethylsilyl)amine with n-butyllithium . The reaction can be performed in situ and the compound can be purified by sublimation or distillation . Industrial production methods involve the use of large-scale reactors and controlled environments to ensure high purity and yield .
Chemical Reactions Analysis
Lithium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Deprotonation Reactions: It is widely used in organic synthesis for deprotonation reactions and base-catalyzed reactions.
Formation of Organolithium Compounds: It can form various organolithium compounds, including acetylides and lithium enolates.
Coupling Reactions: It is used in carbon-carbon bond forming reactions such as the Fráter–Seebach alkylation and mixed Claisen condensations.
Common reagents and conditions used in these reactions include aprotic solvents like tetrahydrofuran (THF), hexane, and toluene . Major products formed from these reactions include enolates, dienes, and other organolithium compounds .
Scientific Research Applications
Lithium bis(trimethylsilyl)amide has a wide range of scientific research applications:
Biology: It is used in the synthesis of biologically active compounds and in the study of enzyme mechanisms.
Medicine: It is used in the synthesis of pharmaceuticals and in the development of new drug candidates.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism by which lithium bis(trimethylsilyl)amide exerts its effects involves its strong basicity and non-nucleophilic nature . It acts as a base to deprotonate various substrates, facilitating the formation of enolates, dienes, and other reactive intermediates . The molecular targets and pathways involved include the deprotonation of acidic protons and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Lithium bis(trimethylsilyl)amide is unique in its strong non-nucleophilic basicity and its ability to form stable organolithium compounds . Similar compounds include:
Sodium bis(trimethylsilyl)amide: Similar in structure and reactivity but with sodium instead of lithium.
Potassium bis(trimethylsilyl)amide: Similar in structure and reactivity but with potassium instead of lithium.
These similar compounds share the same basicity and non-nucleophilic nature but differ in their reactivity and solubility due to the different alkali metals involved .
Properties
CAS No. |
289719-98-8 |
|---|---|
Molecular Formula |
C9H24LiNSi2 |
Molecular Weight |
209.4 g/mol |
IUPAC Name |
lithium;N,N-bis(trimethylsilyl)propan-1-amine |
InChI |
InChI=1S/C9H24NSi2.Li/c1-8-9-10(11(2,3)4)12(5,6)7;/h1,8-9H2,2-7H3;/q-1;+1 |
InChI Key |
MJMJEGXKUQAIQI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)N(CC[CH2-])[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


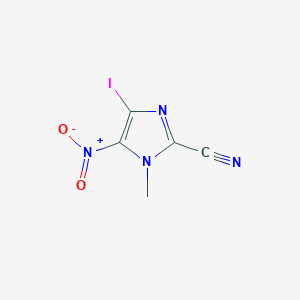
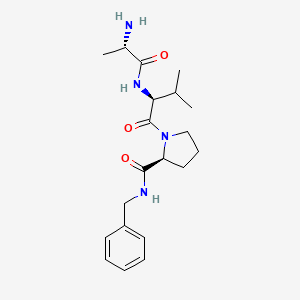
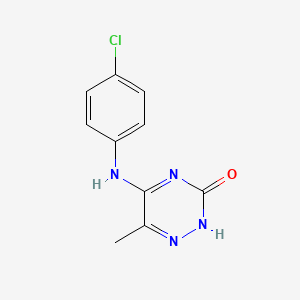

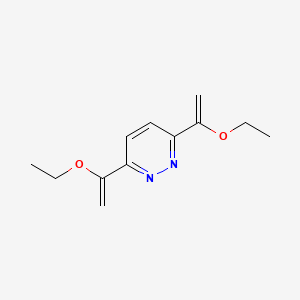
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)

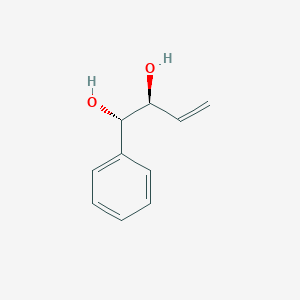
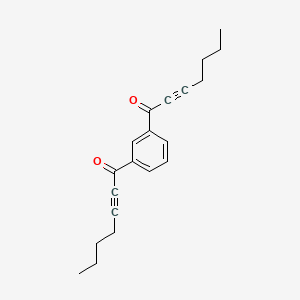
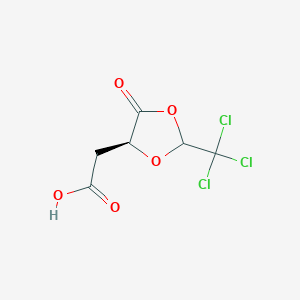
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
